Leucinostatin H

Description

Properties

CAS No. |

109539-58-4 |

|---|---|

Molecular Formula |

C57H103N11O12 |

Molecular Weight |

1134.5 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H103N11O12/c1-19-36(10)22-23-44(70)68-31-37(11)30-42(68)50(75)62-39(27-32(2)3)48(73)64-45(46(71)35(8)9)51(76)66-56(15,16)53(78)63-40(28-33(4)5)47(72)61-41(29-34(6)7)49(74)65-57(17,18)54(79)67-55(13,14)52(77)59-25-24-43(69)60-38(12)21-20-26-80-58/h22-23,32-42,45-46,71H,19-21,24-31,58H2,1-18H3,(H,59,77)(H,60,69)(H,61,72)(H,62,75)(H,63,78)(H,64,73)(H,65,74)(H,66,76)(H,67,79)/b23-22+/t36-,37?,38?,39?,40?,41?,42?,45?,46?/m1/s1 |

InChI Key |

BAYBYMBPRYTYMY-JNSBAATBSA-N |

Isomeric SMILES |

CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |

Canonical SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leucinostatin H; Leucinostatin-H; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucinostatin H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Leucinostatin H, a novel peptide antibiotic. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

Leucinostatins are a family of peptide antibiotics primarily isolated from the fungus Paecilomyces lilacinus and Paecilomyces marquandii.[1] These natural products have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, antitumor, and phytotoxic effects.[2][3] this compound, a minor component of the leucinostatin complex, is distinguished by the presence of a tertiary amine-oxide terminal group, a feature that contributes to its unique chemical properties and biological activity.[4] This guide will delve into the detailed chemical structure and stereochemical configuration of this compound, supported by spectroscopic data and experimental protocols for its isolation.

Chemical Structure and Stereochemistry

The definitive structure of this compound was elucidated by Radics and colleagues in 1987. It is a modified nonapeptide with the molecular formula C₅₇H₁₀₃N₁₁O₁₂.[5] The structure is characterized by a linear peptide chain containing several non-proteinogenic amino acids and is N-acylated with (4R, E)-4-methylhex-2-enoic acid. A key distinguishing feature of this compound is the presence of an N-oxide on the terminal dimethylamino group of the C-terminal (2S)-N¹, N¹-dimethylpropane-1,2-diamine residue.

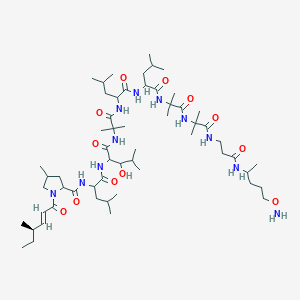

The complete chemical structure and stereochemistry of this compound are depicted below:

Caption: Chemical structure of this compound.

The stereochemistry of the constituent amino acids has been determined to be L for leucine and threo for β-hydroxyleucine. The absolute configuration of the 4-methyl-L-proline and the chiral center in the N-terminal fatty acid has also been established.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was based on extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₇H₁₀₃N₁₁O₁₂ | [5] |

| Molecular Weight | 1134.5 g/mol | [5] |

| Exact Mass | 1133.7788 Da | [5] |

| Appearance | White amorphous powder |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Functional Group | ¹H Chemical Shift (ppm) Range | ¹³C Chemical Shift (ppm) Range |

| Amide NH | 7.0 - 8.5 | - |

| α-CH | 3.5 - 5.0 | 50 - 65 |

| Methyl groups (Leu, Aib, MHA) | 0.8 - 1.5 | 15 - 30 |

| Methylene groups | 1.2 - 3.5 | 25 - 45 |

| Olefinic CH (MHA) | 5.5 - 7.0 | 120 - 150 |

| Carbonyl C | - | 170 - 178 |

| N-Oxide adjacent CH₃ | ~3.2 | ~60 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound.

-

HR-FABMS: m/z 1134.7865 [M+H]⁺, calculated for C₅₇H₁₀₄N₁₁O₁₂: 1134.7860.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on procedures described for the leucinostatin family.

Fermentation and Isolation

This compound is produced by the fermentation of Paecilomyces marquandii.

Workflow for Isolation and Purification of this compound:

Caption: General workflow for the isolation of this compound.

-

Fermentation: Paecilomyces marquandii is cultured in a suitable liquid medium containing glucose, peptone, and yeast extract at 27°C for 7-10 days with shaking.

-

Extraction: The culture broth is filtered to separate the mycelium. The mycelial cake is extracted with acetone.

-

Solvent Partitioning: The acetone extract is concentrated under reduced pressure and the resulting aqueous suspension is partitioned with ethyl acetate. The ethyl acetate layer, containing the crude leucostatins, is collected.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography, Sephadex LH-20 gel filtration, and finally, preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) and High-Resolution Mass Spectrometry (HRMS) were used to determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), were employed to establish the connectivity of atoms and the sequence of amino acid residues.

-

Amino Acid Analysis: Acid hydrolysis of this compound followed by chiral gas chromatography was used to identify the constituent amino acids and determine their absolute configurations.

Mechanism of Action and Signaling Pathway

Leucinostatins exert their biological effects primarily by interacting with and disrupting cellular membranes. This leads to a cascade of downstream effects, including the inhibition of mitochondrial function.

Proposed Mechanism of Action of Leucinostatins:

Caption: Proposed signaling pathway for Leucinostatin-induced cell death.

The lipophilic nature of the N-terminal fatty acid facilitates the insertion of the molecule into the lipid bilayer of cell membranes. The peptide backbone then forms pores or channels, leading to the dissipation of essential ion gradients across both the plasma and mitochondrial membranes.[3] This disruption of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[6]

Conclusion

This compound is a structurally unique member of the leucinostatin family of peptide antibiotics. Its distinct tertiary amine-oxide functionality, coupled with a complex array of non-proteinogenic amino acids, contributes to its notable biological activity. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Further research into the synthesis of this compound and its analogues may provide new avenues for the development of novel therapeutic agents.

References

- 1. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of Linear Non-Ribosomal Peptide in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to Leucinostatin H: Molecular Properties, Biosynthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptidic mycotoxin Leucinostatin H, with a focus on its molecular characteristics, biosynthetic origins, and mechanism of action. The information is tailored for professionals in research and drug development, presenting quantitative data in structured tables and detailing relevant experimental methodologies.

Core Molecular and Physical Properties

This compound is a member of the leucinostatin family of peptide antibiotics produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1] These compounds are noted for their broad biological activities, including antimicrobial, antitumor, and antiprotozoal properties.[2]

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized in the table below. For comparative purposes, data for other members of the leucinostatin family are also included.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| This compound | C₅₇H₁₀₃N₁₁O₁₂ | 1134.5 | 1133.7788 |

| Leucinostatin A | C₆₂H₁₁₁N₁₁O₁₃ | 1218.6 | 1217.83628264 |

| Leucinostatin (General) | C₅₈H₁₀₂N₁₀O₁₃ | 1147.51 | 1146.7628 |

Data sourced from PubChem and other chemical suppliers.[3][4][5][6][7]

Structural Features

Leucinostatins are non-ribosomally synthesized peptides characterized by the presence of non-standard amino acids and a fatty acid moiety at the N-terminus. The structure of Leucinostatin A, a closely related analogue, has been established through methods including mass spectrometry, NMR, and IR spectroscopy.[8] The structural elucidation of these complex molecules relies on a combination of advanced analytical techniques.

Biosynthesis of Leucinostatins

The production of leucinostatins in Purpureocillium lilacinum is governed by a dedicated gene cluster.[9] The core of this biosynthetic machinery is a non-ribosomal peptide synthetase (NRPS), LcsA, which is comprised of multiple modules responsible for the incorporation of specific amino acid residues into the growing peptide chain.[10]

A putative biosynthetic pathway for Leucinostatin A has been proposed, which serves as a model for understanding the synthesis of other leucinostatins, including this compound.[11] The process involves the sequential condensation of amino acids and is terminated by a reductive release mechanism.[10]

Caption: A simplified workflow of the non-ribosomal peptide synthesis of Leucinostatins.

Mechanism of Action: Targeting Mitochondria

The primary mechanism of action for leucinostatins involves the disruption of mitochondrial function.[12] These peptides interact with the inner mitochondrial membrane, leading to a cascade of events that ultimately compromise cellular energy production and viability.[8]

Leucinostatins have been shown to inhibit ATP synthase and uncouple oxidative phosphorylation.[13] This leads to a dissipation of the mitochondrial membrane potential, a critical event in the induction of apoptosis.[8]

Caption: The proposed mechanism of action for Leucinostatins, highlighting the targeting of mitochondria.

Experimental Protocols

The study of this compound and its analogues involves a range of sophisticated analytical and biological techniques. Below are detailed methodologies for key experiments.

Isolation and Purification: High-Performance Liquid Chromatography (HPLC)

A representative protocol for the analytical separation of leucinostatins from a fungal extract is outlined below.

| Parameter | Specification |

| Instrumentation | HPLC system with a UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water, both containing 0.1% formic acid |

| Gradient | e.g., 5% to 95% acetonitrile over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 210 nm |

| Sample Preparation | Fungal culture filtrate extracted with an organic solvent (e.g., ethyl acetate), dried, and reconstituted in the initial mobile phase |

digraph "HPLC Workflow" {

graph [

bgcolor="#FFFFFF",

fontcolor="#202124",

fontsize=12,

label="General Workflow for HPLC Analysis of Leucinostatins",

labelloc="t"

];

node [

shape=box,

style="filled",

fontname="Arial",

fontsize=10,

fillcolor="#F1F3F4",

fontcolor="#202124"

];

edge [

color="#34A853",

arrowhead=normal

];

"Extraction" [label="Fungal Extract\nPreparation"];

"Reconstitution" [label="Sample Reconstitution\nin Mobile Phase"];

"Injection" [label="Injection onto\nHPLC System"];

"Separation" [label="C18 Reversed-Phase\nSeparation"];

"Detection" [label="UV Detection\n(210 nm)"];

"Analysis" [label="Chromatogram\nAnalysis"];

"Extraction" -> "Reconstitution" -> "Injection" -> "Separation" -> "Detection" -> "Analysis";

}

Caption: A flowchart illustrating the key steps in the HPLC analysis of Leucinostatins.

Structural Elucidation: Mass Spectrometry and NMR

Mass Spectrometry (MS):

Ionization: Electrospray ionization (ESI) is commonly used for these types of molecules.

Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and obtain sequence information by observing characteristic fragment ions (e.g., b-type and y-type ions).

[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

Experiments: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the complete chemical structure, including the stereochemistry of the amino acid residues.

[2]

Biological Activity Assays

Mitochondrial Membrane Potential Assay:

This assay measures the effect of this compound on the mitochondrial membrane potential in living cells.

- Principle: A fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, is used. [6]In healthy cells with a high mitochondrial membrane potential, the dye accumulates in the mitochondria and fluoresces brightly. Upon treatment with a mitochondrial uncoupler like this compound, the membrane potential is dissipated, and the dye is dispersed throughout the cell, leading to a decrease in fluorescence intensity.

- Protocol Outline:

- Plate cells in a multi-well plate and allow them to adhere.

- Treat the cells with varying concentrations of this compound for a defined period.

- Add the fluorescent dye (e.g., TMRE) and incubate.

- Wash the cells to remove excess dye.

- Measure the fluorescence intensity using a fluorescence plate reader or microscope.

- A known mitochondrial uncoupler (e.g., CCCP) is used as a positive control.

[6]

ATP Synthase Activity Assay:

This assay directly measures the inhibitory effect of this compound on ATP synthase.

Principle: The activity of ATP synthase is measured by quantifying the rate of ATP hydrolysis. This is often a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. - Protocol Outline: 1. Isolate mitochondria from a suitable cell or tissue source. 2. The mitochondrial preparation is added to a reaction buffer containing ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH. 3. The reaction is initiated, and the baseline rate of NADH oxidation is measured spectrophotometrically at 340 nm. 4. This compound is added, and the change in the rate of NADH oxidation is measured to determine the extent of ATP synthase inhibition. 5. A known ATP synthase inhibitor, such as oligomycin, is used as a positive control. [5] This guide provides a foundational understanding of this compound for researchers and professionals. The detailed information on its molecular properties, biosynthesis, and mechanism of action, along with the provided experimental frameworks, should serve as a valuable resource for further investigation and development in related fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. plus.ac.at [plus.ac.at]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Leucinostatin H Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatins are a family of non-ribosomally synthesized lipopeptides produced by various fungi, most notably Purpureocillium lilacinum (formerly Paecilomyces lilacinus) and Metarhizium marquandii (formerly Paecilomyces marquandii).[1][2] These complex natural products exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, and antitumor properties.[3] This technical guide provides a comprehensive overview of the biosynthesis of Leucinostatin H, a member of this family characterized by a unique tertiary amine-oxide at its C-terminus. We will delve into the genetic architecture of the biosynthetic gene cluster, the enzymatic machinery responsible for its assembly, and the regulatory networks that govern its production. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and fungal biotechnology.

Introduction to Leucinostatins

The leucinostatins are a diverse family of lipopeptides, with over 24 different structures identified to date.[4][5] They are synthesized by a multienzyme complex known as a non-ribosomal peptide synthetase (NRPS) in conjunction with polyketide synthases (PKSs). The general structure of leucinostatins consists of a fatty acid side chain attached to a nine-residue peptide backbone.[5] This peptide core often contains non-proteinogenic amino acids, such as α-aminoisobutyric acid (AIB), hydroxyleucine (HyLeu), and 4-methyl-L-proline (MePro).[4][5]

This compound, along with Leucinostatin K, is distinguished by the presence of a tertiary amine-oxide terminal group.[6] This modification is crucial for its biological activity. The IUPAC name for this compound is N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide, and its molecular formula is C57H103N11O12.[7]

The Leucinostatin Biosynthetic Gene Cluster (lcs)

The genetic blueprint for leucinostatin biosynthesis is encoded within a dedicated gene cluster, designated as the lcs cluster. In Purpureocillium lilacinum, this cluster spans approximately 100 kb and contains around 20 genes.[5][8] The core of this cluster is the massive non-ribosomal peptide synthetase gene, lcsA.

Core Biosynthetic Genes

The central machinery for leucinostatin assembly consists of an NRPS and two PKSs.

-

lcsA : This gene encodes the primary NRPS, a large multi-domain enzyme responsible for the sequential addition of the nine amino acid residues to the growing peptide chain. LcsA is composed of ten modules, each containing condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains.[4][5][8] The A-domains are responsible for recognizing and activating the specific amino acid substrates.

-

lcsB and lcsC : These genes encode two polyketide synthases that are responsible for the synthesis of the 4-methylhex-2-enoic acid fatty acid side chain, which is attached to the N-terminus of the peptide.[5]

Tailoring and Modifying Enzymes

The lcs cluster also harbors a suite of genes encoding enzymes that modify the core lipopeptide structure, leading to the diversity observed in the leucinostatin family.

-

lcsG : This gene encodes an N-methyltransferase that is crucial for the iterative methylation of the C-terminal amine.[9][10] This enzyme is directly involved in the formation of the tertiary amine found in this compound, which is subsequently oxidized. The methylation occurs at the NH2, NHCH3, and N(CH3)2 groups in the C-terminal unit.[9]

-

Other modifying enzymes : The cluster also contains genes predicted to encode for a cytochrome P450 monooxygenase (lcsI), an acyl-CoA ligase (lcsD), and other enzymes involved in precursor supply and tailoring steps.[5][8]

Regulation and Transport

The expression of the lcs cluster is tightly regulated, and the final product must be exported from the cell.

-

Transcription Factors : Two key transcription factors have been identified that regulate the lcs cluster.

-

lcsF : Overexpression of this transcription factor leads to a 1.5-fold increase in the production of Leucinostatins A and B.[5][8]

-

lcsL (also known as rolP): This putative bZIP transcription factor is crucial for the synthesis of leucinostatins. Disruption of lcsL results in a complete loss of leucinostatin production, while its overexpression leads to increased yields.[11]

-

-

Transporters : The cluster likely contains genes encoding transporter proteins responsible for exporting the leucinostatins out of the fungal cell, although this has not been experimentally verified.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages: initiation, elongation, and termination/modification.

Initiation: Synthesis of the Fatty Acid Side Chain

The pathway is initiated by the PKSs LcsB and LcsC, which synthesize the 4-methylhex-2-enoic acid. This fatty acid is then transferred to the first module of the LcsA NRPS.

Elongation: Assembly of the Peptide Backbone

The LcsA NRPS then sequentially adds the nine amino acid residues. Each module of LcsA is responsible for the incorporation of a specific amino acid. The adenylation (A) domain of each module selects and activates the correct amino acid, which is then transferred to the peptidyl carrier protein (PCP) domain. The condensation (C) domain then catalyzes the formation of a peptide bond between the growing peptide chain and the newly added amino acid.

Termination and Post-Synthesis Modifications

After the final amino acid is added, the completed lipopeptide is released from the NRPS. For this compound, this is followed by a series of crucial post-synthesis modifications:

-

C-terminal Methylation : The N-methyltransferase LcsG catalyzes the iterative methylation of the C-terminal amine group.[9][10]

-

Oxidation : A putative oxidase, likely a cytochrome P450 monooxygenase encoded within the lcs cluster, then oxidizes the tertiary amine to form the characteristic tertiary amine-oxide of this compound.

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

References

- 1. Leucinostatin | 39405-64-6 | Benchchem [benchchem.com]

- 2. Purpureocillium lilacinum and Metarhizium marquandii as plant growth-promoting fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites of Purpureocillium lilacinum [mdpi.com]

- 4. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucinostatins H and K, two novel peptide antibiotics with tertiary amine-oxide terminal group from Paecilomyces marquandii isolation, structure and biological activity PMID: 3610826 | MCE [medchemexpress.cn]

- 7. This compound | C57H103N11O12 | CID 6450521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional genetic analysis of the leucinostatin biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: Leucinostatin H's Mechanism of Action on Mitochondrial Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a family of potent peptide mycotoxins produced by fungi such as Purpureocillium lilacinum.[1][2] Among them, Leucinostatin H stands out for its significant biological activities, including antiprotozoal, anticancer, and antimicrobial properties.[3][4] The primary target of these activities is the mitochondrion, where this compound exerts a dual mechanism of action, leading to profound cellular dysfunction and eventual cell death. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound on mitochondrial membranes, with a focus on its ionophoric and ATP synthase inhibitory effects. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action at the Mitochondrial Membrane

This compound disrupts mitochondrial function through two primary, interconnected mechanisms: destabilization of the inner mitochondrial membrane and direct inhibition of F1Fo-ATP synthase. This dual-action profile makes it a potent cytotoxin.

Destabilization of the Inner Mitochondrial Membrane and Ionophoric Activity

This compound acts as an ionophore, increasing the permeability of the inner mitochondrial membrane to both monovalent and divalent cations.[3][5] This action disrupts the electrochemical gradient crucial for oxidative phosphorylation. The peptide's hydrophobic nature and its tendency to form α-helical structures allow it to insert into the lipid bilayer, leading to the formation of transient or stable pores.[3] This disruption of membrane integrity has several downstream consequences:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): By creating pores and facilitating ion transport, this compound dissipates the proton gradient across the inner mitochondrial membrane, leading to a concentration-dependent decrease in ΔΨm.[3]

-

Induction of the Mitochondrial Permeability Transition (MPT): The influx of ions, particularly Ca2+, and the decrease in ΔΨm can trigger the opening of the mitochondrial permeability transition pore (mPTP).[6][7][8] The mPTP is a high-conductance channel whose opening leads to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors.[7][8][9]

-

Uncoupling of Oxidative Phosphorylation: At higher concentrations, this compound acts as a protonophore, directly transporting protons across the inner mitochondrial membrane and uncoupling respiration from ATP synthesis.[10] This leads to an increase in oxygen consumption without a corresponding increase in ATP production.[11]

Inhibition of F1Fo-ATP Synthase

This compound is a potent inhibitor of the mitochondrial F1Fo-ATP synthase, the enzyme responsible for the synthesis of ATP.[2][12] It is believed to target the Fo subunit of the synthase.[13] The mechanism of inhibition involves binding to subunit c of the Fo portion, which blocks proton translocation and consequently inhibits ATP synthesis.[14][15] Notably, Leucinostatins do not inhibit the isolated F1-ATPase, indicating a specific interaction with the membrane-embedded Fo domain.[14]

This inhibition of ATP synthase has critical cellular consequences:

-

ATP Depletion: Direct inhibition of ATP synthase leads to a rapid decline in cellular ATP levels, compromising numerous energy-dependent cellular processes.

-

Induction of Apoptosis: The combination of ATP depletion, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c from the mitochondria initiates the intrinsic apoptotic pathway.[16][17][18]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanisms of this compound action on mitochondrial membranes.

Caption: Dual mechanism of this compound on mitochondria.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and its analogs.

Table 1: Inhibitory Concentrations of Leucinostatin Analogs

| Compound | Target Organism/Cell Line | EC50 / IC50 | Reference |

| Leucinostatin A (1a) | T. b. rhodesiense | 0.4 nM | [3] |

| Leucinostatin A | L6 Cells (Cytotoxicity) | 180 nM | [3] |

| Leucinostatin Derivative 2 | T. b. rhodesiense | 6.4 nM | [3] |

| Leucinostatin Derivative 2 | L6 Cells (Cytotoxicity) | 1600 nM | [3] |

| Leucinostatin Derivative 4 | T. b. rhodesiense | 3.6 nM | [3] |

| Leucinostatin Derivative 4 | L6 Cells (Cytotoxicity) | 2600 nM | [3] |

Table 2: Inhibition of Mitochondrial Respiration and ATP Synthesis by Leucinostatins

| Compound | System | Effect | Concentration | Reference |

| Leucinostatins A & B | Rat Liver Mitochondria | Complete inhibition of state 3 respiration | 240 nM | [10] |

| Leucinostatin A | Bovine ATP Synthase (in proteoliposomes) | Ki ~80 nM | [11] | |

| Leucinostatin A | Yeast ATP Synthase (in proteoliposomes) | Ki ~30 nM | [11] | |

| Leucinostatin A | E. coli ATP Synthase (in proteoliposomes) | Ki ~1.1 µM | [11] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound on mitochondrial membranes.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The mitochondrial membrane potential is measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in fluorescence indicates a loss of ΔΨm.

-

Reagents:

-

Mitochondrial membrane potential dyes:

-

TMRE (Tetramethylrhodamine, Ethyl Ester)

-

MitoTracker Red CMXRos

-

-

Cell culture medium or appropriate buffer

-

This compound solution

-

Control and experimental cells (e.g., T. brucei or mammalian cell lines)

-

-

Protocol:

-

Culture cells to the desired density.

-

Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).[3]

-

Incubate the treated and control cells with the mitochondrial membrane potential dye (e.g., MitoTracker at a final concentration of 40 nM) according to the manufacturer's instructions.[3]

-

Wash the cells to remove excess dye.

-

Analyze the cells using fluorescence microscopy or a plate reader to quantify the fluorescence intensity.

-

A decrease in fluorescence in this compound-treated cells compared to controls indicates a loss of mitochondrial membrane potential.

-

References

- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The nonapeptide leucinostatin A acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. The mitochondrial permeability transition pore and its role in cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Shikonin induces mitochondria-mediated apoptosis and attenuates epithelial-mesenchymal transition in cisplatin-resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of the Leucinostatin Family of Peptides Against Protozoa: A Technical Guide

Executive Summary: The Leucinostatin family of nonapeptides, originally isolated from the fungus Purpureocillium lilacinum, represents one of the most potent classes of antiprotozoal compounds discovered to date.[1] Exhibiting activity in the low-to-sub-nanomolar range against a variety of pathogenic protozoa, including Trypanosoma, Leishmania, and Plasmodium species, these compounds have garnered significant interest in the field of drug development.[1] This technical guide provides a comprehensive overview of the quantitative biological activity, mechanism of action, and key experimental protocols related to the study of Leucinostatins. While this guide addresses the Leucinostatin family, particularly Leucinostatin A, B, and synthetic derivatives, specific data for a variant denoted as "Leucinostatin H" is not prevalent in the current body of scientific literature. The primary mode of action for this peptide family is the targeted destabilization of the inner mitochondrial membrane in protozoa, leading to a loss of membrane potential and subsequent parasite death.[1][2]

Quantitative Biological Activity Data

The Leucinostatin family demonstrates exceptionally high potency against several protozoan parasites responsible for major human diseases. The in vitro efficacy, typically measured as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), is summarized below. For context, cytotoxicity against mammalian cell lines is also included to indicate the selectivity of these compounds.

Table 1: In Vitro Activity of Leucinostatin A and Derivatives Against Protozoa

| Compound | Trypanosoma brucei rhodesiense (IC₅₀, nM) | Trypanosoma cruzi (IC₅₀, nM) | Leishmania donovani (IC₅₀, nM) | Plasmodium falciparum (IC₅₀, nM) | Cytotoxicity (L6 Rat Cells, IC₅₀, nM) |

| Leucinostatin A | 0.4 - 2.8[1] | - | - | 0.4 - 0.9[1] | 259[3] |

| Derivative 2 (ZHAWOC6025) | 6.4[1] | 4.8[1] | 18[1] | 4.8[1] | - |

| Derivative 4 (Lefleuganan) | 3.6[1] | 5.4[1] | 50[1] | 5.4[1] | 1563[3] |

Note: Data compiled from multiple studies. Ranges may reflect variations in experimental conditions and parasite strains.

Table 2: In Vitro Activity of Leucinostatin A & B Against Plasmodium falciparum

| Compound | Stage of Action | EC₅₀ (nM) |

| Leucinostatin A | Asexual Erythrocytic Stage | 0.05[4] |

| Leucinostatin A | Gametocyte Development | 220.5[4] |

| Leucinostatin A | Mosquito Infection (Feeding Assay) | 0.16[4] |

| Leucinostatin B Derivative (-CH₃) | Mosquito Transmission | 0.2[5] |

| Leucinostatin B Derivative (-H) | Mosquito Transmission | 1.5[5] |

Mechanism of Action: Mitochondrial Destabilization

The primary mechanism of antiprotozoal action for Leucinostatins is the disruption of mitochondrial function.[1][2] Unlike many antibiotics that inhibit specific enzymes, Leucinostatins appear to have a more direct physical effect on the integrity of the inner mitochondrial membrane.[1] This interaction leads to a cascade of events culminating in parasite death.

The key steps in the proposed mechanism are:

-

Membrane Interaction: The peptide, possessing a helical structure, interacts with and likely inserts into the protozoan mitochondrial membranes.[1]

-

Inner Membrane Destabilization: This interaction specifically compromises the integrity of the inner mitochondrial membrane, the site of oxidative phosphorylation.[1][2]

-

Loss of Membrane Potential (ΔΨm): The destabilization leads to a rapid collapse of the mitochondrial membrane potential, a critical component of cellular energy production.[1] This has been demonstrated experimentally through the loss of fluorescence from potential-sensitive dyes.[1]

-

Ultrastructural Damage: Electron microscopy reveals significant changes to the mitochondrial ultrastructure in treated parasites. The mitochondrial matrix becomes less electron-dense, and the organelle appears rounded and enlarged, while other cellular structures remain largely unaffected initially.[1][6]

-

Cell Death: The loss of mitochondrial function and energy production ultimately leads to parasite death.

Interestingly, while Leucinostatin A also inhibits the ATP synthase at low concentrations, its synthetic derivative Lefleuganan acts exclusively as a membrane potential uncoupler.[3] Both, however, show potent antiprotozoal activity, suggesting that the dissipation of the membrane potential is the key mechanism for killing the parasites.[3]

Experimental Protocols & Workflow

The study of Leucinostatins involves a series of established in vitro and imaging techniques to quantify their activity and elucidate their mechanism of action.

General Experimental Workflow

A typical research workflow for evaluating a novel Leucinostatin derivative against a protozoan parasite is outlined below. The process begins with broad in vitro screening and progresses to more detailed mechanistic and imaging studies.

Detailed Methodologies

Protocol 3.1: In Vitro Antiprotozoal Susceptibility Assay (General)

This protocol describes a typical method for determining the IC₅₀ of a compound against bloodstream-form Trypanosoma brucei.

-

Parasite Cultivation: T. b. rhodesiense (e.g., STIB900 strain) is cultured in a suitable medium (e.g., MEM with supplements) at 37°C and 5% CO₂ to maintain log-phase growth.

-

Compound Preparation: The Leucinostatin derivative is dissolved in DMSO to create a stock solution and then serially diluted in culture medium.

-

Assay Plate Setup: In a 96-well microtiter plate, 100 µL of parasite suspension (e.g., 2 x 10⁵ cells/mL) is added to each well. Then, 100 µL of the serially diluted compound is added.

-

Incubation: The plate is incubated for 72 hours at 37°C and 5% CO₂.

-

Viability Assessment (Resazurin Method): 20 µL of resazurin solution (e.g., 0.5 mM) is added to each well, and the plate is incubated for an additional 2-4 hours. The fluorescence (excitation 530 nm, emission 590 nm) is measured using a microplate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a suitable regression model.

Protocol 3.2: Mitochondrial Membrane Potential Assay

This method assesses the effect of the compound on the mitochondrial membrane potential (ΔΨm) using fluorescence microscopy.[1]

-

Parasite Treatment: T. b. brucei bloodstream forms are treated with the Leucinostatin derivative (e.g., at 5x and 10x the IC₅₀ concentration) for a defined period (e.g., 6-24 hours). An untreated control and a positive control (e.g., CCCP, a known uncoupler) are included.

-

Staining: Parasites are incubated with a mitochondrial membrane potential-dependent dye such as MitoTracker Red CMXRos or TMRE (tetramethylrhodamine, ethyl ester) for 20-30 minutes under culture conditions.

-

Microscopy: The cells are washed and fixed (e.g., with 4% paraformaldehyde). They are then mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Imaging and Analysis: The cells are observed using a fluorescence microscope. In healthy, untreated cells, the dye accumulates in the active mitochondria, showing a distinct, bright fluorescent signal. In treated cells where the ΔΨm has collapsed, the mitochondrial staining will be diffuse or completely absent.[1]

Protocol 3.3: Transmission Electron Microscopy (TEM)

TEM is used to visualize ultrastructural changes within the parasite after drug treatment.[1][6]

-

Sample Collection: T. b. brucei cells are treated with the compound for a set time (e.g., 2 to 24 hours).

-

Fixation: The parasites are pelleted and fixed, typically with a solution containing glutaraldehyde (e.g., 2.5%) in a cacodylate or phosphate buffer, overnight at 4°C.[1]

-

Post-fixation and Staining: The fixed cells are washed and post-fixed with osmium tetroxide, followed by staining with uranyl acetate to enhance contrast.

-

Dehydration and Embedding: The sample is dehydrated through a graded series of ethanol concentrations and then embedded in a resin (e.g., Epon).[7]

-

Sectioning and Imaging: Ultrathin sections (e.g., 70-80 nm) are cut from the resin block using an ultramicrotome, placed on copper grids, and stained again (e.g., with lead citrate). The grids are then examined with a transmission electron microscope.

-

Analysis: The resulting micrographs are analyzed for morphological changes, with particular attention paid to the mitochondrion's size, shape, and internal matrix density compared to untreated control cells.[6]

Structure-Activity Relationship (SAR) Insights

Studies on synthetic derivatives of Leucinostatin A have provided valuable insights into the structural features required for antiprotozoal activity:

-

Helical Structure: The tendency of Leucinostatins to form a 3₁₀-helical structure is crucial for their biological activity.[1] Disruption of this helix, for example by N-methylation of an amide, leads to a massive decrease in anti-parasitic potency.[1]

-

Hydroxyleucine at Position 7: This residue in Leucinostatin A is a key determinant of its specific ATP synthase inhibition and associated systemic toxicity. Replacing it, as in the clinical candidate Lefleuganan, removes the ATP synthase inhibitory effect while maintaining potent antiprotozoal activity through membrane uncoupling, thereby improving the therapeutic window.[3][8]

-

N-Terminus: The acyl group on the N-terminus is essential for biological activity. Modifications to this part of the molecule can significantly alter potency.[9]

-

C-Terminus: The hydrophobicity at the C-terminus also plays a role in activity. Excessive hydrophobicity can reduce the efficacy of the peptide against Plasmodium transmission.[5]

Conclusion

The Leucinostatin family of peptaibiotics stands out for its extraordinary potency against a range of clinically relevant protozoa. Their unique mechanism of action, which involves the physical destabilization of the inner mitochondrial membrane, presents a promising avenue for the development of novel antiparasitic drugs. The ability to synthetically modify the natural Leucinostatin A structure has allowed for the optimization of its therapeutic profile, reducing mammalian toxicity while preserving high efficacy, as exemplified by the clinical candidate Lefleuganan.[3] Further research into this remarkable class of compounds could yield new and desperately needed treatments for devastating parasitic diseases.

References

- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultrastructural investigation methods for Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]

Leucinostatin H: A Technical Guide to its Antifungal and Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin H is a polypeptide antibiotic belonging to the leucinostatin family of mycotoxins produced by fungi of the Paecilomyces genus.[1][2] Like other members of its class, this compound has garnered interest for its potential as an anti-infective agent due to its activity against a range of microorganisms. This technical guide provides a comprehensive overview of the currently available data on the antifungal and antibacterial spectrum of this compound, including quantitative data, likely experimental protocols, and insights into its mechanism of action.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial activity of this compound has been evaluated against various Gram-positive bacteria and the opportunistic fungal pathogen Candida albicans. The available Minimum Inhibitory Concentration (MIC) data is summarized in the tables below.

Antibacterial Spectrum

This compound has demonstrated inhibitory activity against several Gram-positive bacteria.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) |

| Bacillus subtilis | 10-100 µg/mL |

| Bacillus cereus | 10-100 µg/mL |

| Staphylococcus aureus | 10-100 µg/mL |

| (Source:[1][3][4][5]) |

Antifungal Spectrum

The antifungal activity of this compound has been reported against the yeast Candida albicans.

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | 10.0 µg/mL |

| (Source:[6][7][8]) |

Experimental Protocols

While specific, detailed experimental protocols for determining the MIC of this compound are not extensively published, the methodologies likely adhere to standardized antimicrobial susceptibility testing procedures. The following represent probable protocols based on established methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for both bacteria and fungi were likely determined using a broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.

Workflow for MIC Determination

References

- 1. Other Targets | DC Chemicals [dcchemicals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Antifungal Peptides: Novel Therapeutic Compounds against Emerging Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Early Toxicity and LD50 Studies of Leucinostatin H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early toxicological studies of Leucinostatin H, a peptide mycotoxin with notable antimicrobial and antitumor properties. The high toxicity of this compound has been a significant barrier to its therapeutic development. This document summarizes the quantitative toxicity data, details the likely experimental protocols used in early studies based on established methodologies, and visualizes the toxic mechanisms and experimental workflows.

Quantitative Toxicity Data: Leucinostatin LD50

Early studies established the acute toxicity of leucinostatins in mice. The median lethal dose (LD50), the dose required to kill half the members of a tested population, was determined for both intraperitoneal and oral routes of administration. These findings categorize leucinostatins among the more toxic mycotoxins.[1][2][3] The LD50 values from these foundational studies are summarized in the table below.

| Animal Model | Route of Administration | LD50 Value | Reference |

| Mice | Intraperitoneal (IP) | 1.8 mg/kg | [4][5] |

| Mice | Oral (PO) | 5.4 - 6.3 mg/kg | [4][5] |

Experimental Protocols

While the precise, detailed protocols from the very early studies on leucinostatins are not extensively documented in readily available literature, it is highly probable that they followed standard methodologies for acute toxicity testing prevalent at the time, which have since been refined into guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). The following sections describe a plausible experimental protocol for determining the LD50 of this compound in mice, synthesized from current best practices and knowledge of historical methods.

Test Substance

-

Substance: this compound (or a mixture of leucinostatins A and B, as was common in early isolations).[3][4]

-

Purity: The purity of the test substance should be as high as possible.

-

Vehicle: The vehicle used to dissolve or suspend this compound for administration would be a sterile, non-toxic solvent. For intraperitoneal injection, this would likely be a saline solution, possibly with a small amount of a solubilizing agent like dimethyl sulfoxide (DMSO) if required. For oral administration, an aqueous solution or a suspension in a vehicle like corn oil would be appropriate.

Animal Model

-

Species and Strain: Mice (e.g., BALB/c or Swiss Webster strains).[6]

-

Age and Weight: Young adult mice, typically 6-8 weeks old, with a weight range of 20-30 grams.

-

Sex: Studies would likely have been conducted on a single sex, or on both sexes to identify any sex-specific differences in toxicity.

-

Acclimatization: Animals would be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Housing: Mice would be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water would be provided ad libitum, except for a brief fasting period before oral administration.

Administration of the Test Substance

-

Route of Administration: Intraperitoneal (IP) injection or oral gavage.

-

Dosage Levels: A range of doses would be selected to cause mortality rates from approximately 10% to 90%. This is typically determined from preliminary range-finding studies.

-

Volume: The volume administered would be kept constant across all dose groups, typically not exceeding 10 mL/kg for oral administration or 5 mL/kg for intraperitoneal injection in mice.

Observation Period

-

Duration: Following administration of this compound, the animals would be observed for a period of 14 days.

-

Frequency of Observation: Close observation for the first few hours post-administration, with regular checks (at least twice daily) for the first few days, and at least daily thereafter.

-

Parameters Observed:

-

Mortality: The number of deceased animals in each dose group would be recorded.

-

Clinical Signs of Toxicity: Observations would include changes in behavior (e.g., lethargy, hyperactivity), physical appearance (e.g., ruffled fur, changes in posture), and physiological functions (e.g., changes in respiration, tremors, convulsions).

-

Body Weight: Individual animal weights would be recorded prior to dosing and at regular intervals throughout the 14-day observation period.

-

Data Analysis

-

LD50 Calculation: The LD50 value with a 95% confidence interval would be calculated using a recognized statistical method, such as probit analysis. This method relates the probability of death to the logarithm of the dose.

Visualizations

Experimental Workflow for LD50 Determination

The following diagram illustrates a typical workflow for an acute toxicity study to determine the LD50 value.

Caption: Workflow for LD50 determination of this compound.

Signaling Pathway of this compound Toxicity

The primary mechanism of this compound toxicity is the disruption of mitochondrial function. The following diagram illustrates the proposed signaling pathway leading to cell death.

Caption: Proposed signaling pathway of this compound toxicity.

Conclusion

The early toxicological evaluations of this compound clearly demonstrated its potent toxicity, as evidenced by its low LD50 values in mice. The primary mechanism of this toxicity is centered on the severe disruption of mitochondrial function, leading to a catastrophic failure of cellular energy production and ultimately, cell death. This in-depth understanding of both the quantitative toxicity and the underlying mechanisms is crucial for any future research aimed at modifying the this compound structure to reduce its toxicity while preserving its therapeutic efficacy. The experimental protocols and visualized pathways presented in this guide offer a foundational resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

- 1. oecd.org [oecd.org]

- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bemsreports.org [bemsreports.org]

- 5. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

The Leucinostatin Mycotoxin Family: A Comprehensive Technical Review for Researchers and Drug Developers

An In-depth Examination of the Structure, Biological Activity, and Therapeutic Potential of a Potent Fungal Metabolite Family

The Leucinostatin family of mycotoxins, potent non-ribosomal peptides produced by various fungi, present a compelling area of study for researchers in natural product chemistry, toxicology, and drug development. First isolated from Paecilomyces lilacinus (now known as Purpureocillium lilacinum), these complex lipopeptides exhibit a broad spectrum of potent biological activities, including antimicrobial, antifungal, antitumor, antiprotozoal, and insecticidal effects.[1][2] Their primary mechanism of action involves the disruption of mitochondrial function, making them a subject of intense investigation for their potential therapeutic applications and inherent toxicological risks. This technical guide provides a comprehensive review of the Leucinostatin family, summarizing key data, detailing experimental methodologies, and visualizing their mechanisms of action to support ongoing research and development efforts.

Chemical Structure and Producing Organisms

Leucinostatins are characterized by a linear peptide backbone of nine amino acid residues, many of which are non-proteinogenic. The N-terminus is typically acylated with a fatty acid, and the C-terminus is blocked by an amino alcohol.[3] To date, over 20 different Leucinostatin analogues have been identified, with Leucinostatin A and B being the most studied.[4] These structural variations, arising from differences in amino acid composition and the fatty acid side chain, contribute to the diversity of their biological activities.

The primary producers of Leucinostatins are filamentous fungi, most notably Purpureocillium lilacinum, a common soil fungus also known for its nematicidal properties.[2] Other producing organisms include species from the genera Paecilomyces and Acremonium.[3] The biosynthetic gene cluster responsible for Leucinostatin production in P. lilacinum has been identified, paving the way for potential bioengineering approaches to generate novel analogues with improved therapeutic indices.[3]

Quantitative Biological Activity Data

The potent and diverse biological activities of the Leucinostatin family have been quantified across numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and lethal dose (LD50) values, providing a comparative overview of their efficacy.

Table 1: Cytotoxicity (IC50) of Leucinostatins against Cancer and Protozoal Cells

| Leucinostatin Analogue | Cell Line/Organism | IC50 Value | Reference |

| Leucinostatin A | Plasmodium falciparum | 0.4–0.9 nM | [1] |

| Leucinostatin A | Trypanosoma brucei | 2.8 nM | [1] |

| Leucinostatin A | Trypanosoma brucei brucei | 0.4 nM | [1] |

| Leucinostatin A Derivative 2 | Trypanosoma brucei brucei | 6.4 nM | [1] |

| Leucinostatin A Derivative 4 | Trypanosoma brucei brucei | 3.6 nM | [1] |

| Leucinostatin A Derivative 7 | Trypanosoma brucei brucei | >1000 nM | [1] |

| Leucinostatins 1-10 | MDA-MB-453 (TNBC) | 1.4–8.0 nM | [5] |

| Leucinostatins 1-10 | MDA-MB-231 (TNBC) | >100 nM | [5] |

Table 2: Antimicrobial (MIC) Activity of Leucinostatins

| Leucinostatin Analogue | Microbial Group | MIC Range | Reference |

| Leucinostatin Mix (A & B) | Gram-positive bacteria | 2.5–100 µM | [1] |

| Leucinostatin Mix (A & B) | Fungi | 10–25 µM | [1] |

| Leucinostatin B2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 78 µg/ml | [6] |

Table 3: Acute Toxicity (LD50) of Leucinostatins in Mice

| Leucinostatin Analogue | Route of Administration | LD50 Value | Reference |

| Leucinostatin Mix (A & B) | Intraperitoneal (ip) | 1.6 mg/kg | [1] |

| Leucinostatin A | Intraperitoneal (ip) | 1.8 mg/kg | [1] |

| Leucinostatin B | Intraperitoneal (ip) | 1.8 mg/kg | [1] |

| Leucinostatin A | Oral | 5.4 mg/kg | [1] |

| Leucinostatin B | Oral | 6.3 mg/kg | [1] |

Mechanism of Action: Targeting Mitochondrial Function

The primary molecular target of Leucinostatins is the mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for ATP production.[2][7] By binding to the Fo subunit of ATP synthase, Leucinostatins inhibit its function, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP.[7][8] This disruption of cellular energy metabolism is the underlying cause of the observed cytotoxic and antimicrobial effects. At higher concentrations, Leucinostatins can also act as protonophores, further dissipating the mitochondrial membrane potential.[7]

Caption: Mechanism of Leucinostatin-induced cytotoxicity.

Recent studies have also revealed that the inhibition of mitochondrial respiration by Leucinostatins can selectively impede mTORC1 signaling in certain cancer cell subtypes, such as the luminal androgen receptor (LAR) subtype of triple-negative breast cancer.[5] This finding opens new avenues for investigating Leucinostatins as targeted anticancer agents.

Caption: Inhibition of mTORC1 signaling by Leucinostatin.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Materials:

-

Target cells (e.g., cancer cell lines)

-

Complete cell culture medium

-

Leucinostatin stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the Leucinostatin stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the Leucinostatin dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of Leucinostatin that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 4. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]

- 8. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Leucinostatin H: A Technical Guide to its Ionophoric Properties for Monovalent and Divalent Cations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatins are a class of nonapeptide antibiotics produced by fungi of the Purpureocillium and Ophiocordyceps genera. These peptides exhibit a range of biological activities, including antimicrobial, antitumor, and antiprotozoal effects.[1] A key aspect of their mechanism of action is their ability to function as ionophores, facilitating the transport of both monovalent and divalent cations across biological membranes. This technical guide focuses on Leucinostatin H, providing a comprehensive overview of its structure and exploring its ionophoric capabilities. Due to the limited availability of specific quantitative data for this compound, this document leverages data from the closely related and well-studied Leucinostatin A to infer its functional properties. We present detailed experimental protocols for assessing ionophore activity and visualize the proposed mechanisms and workflows.

Introduction to this compound

This compound is a novel peptide antibiotic isolated from Paecilomyces lilacinus.[2] Like other members of the leucinostatin family, it is a complex nonapeptide with a significant hydrophobic character, enabling it to interact with and insert into lipid bilayers. The ionophoric activity of leucinostatins is central to their biological effects, which often involve the disruption of mitochondrial membrane potential and the dissipation of ion gradients essential for cellular function.[1]

Chemical Structure and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₇H₁₀₃N₁₁O₁₂ | [2][3] |

| Molecular Weight | 1134.51 g/mol | [2] |

| CAS Number | 109539-58-4 | [2][3] |

Ionophoric Activity of Leucinostatins

Leucinostatins, including Leucinostatin A, have been demonstrated to act as ionophores for both monovalent and divalent cations.[1][4] Their ability to transport ions across membranes is attributed to their α-helical secondary structure in nonpolar environments, which allows them to form transmembrane pores or channels. This activity disrupts the electrochemical gradients that are vital for cellular processes, particularly oxidative phosphorylation in mitochondria.[5][6]

Mechanism of Ion Transport

The ionophoric action of leucinostatins is believed to occur through a channel-forming mechanism. The peptide monomers aggregate within the lipid bilayer to form transient or stable pores.[1] This process is concentration-dependent and affects membrane fluidity. The formation of these pores allows for the passage of small hydrophilic molecules and ions down their electrochemical gradients.

Figure 1. Proposed mechanism of this compound-mediated ion transport.

Cation Selectivity

Table 1: Inferred Cation Transport Capabilities of this compound (based on Leucinostatin A)

| Cation Type | Specific Ions | Evidence/Inference |

| Monovalent | K⁺, Na⁺ | Leucinostatin A facilitates the transport of monovalent cations across artificial and cellular membranes.[4] |

| Divalent | Ca²⁺, Zn²⁺ | Leucinostatin A has been shown to transport divalent cations, impacting intracellular signaling.[4] |

Experimental Protocols for Assessing Ionophore Activity

The ionophoric properties of compounds like this compound can be investigated using a variety of in vitro techniques. These methods typically involve artificial membrane systems, such as liposomes or planar lipid bilayers, and allow for the direct measurement of ion flux.

Liposome-Based Fluorescence Assays

A common method to assess ionophore activity is to monitor the leakage of a fluorescent dye from liposomes.

Principle: Liposomes are loaded with a fluorescent dye at a concentration that causes self-quenching. The addition of an ionophore that creates pores in the liposome membrane leads to the efflux of the dye, resulting in its dilution in the external medium and a subsequent increase in fluorescence.

Protocol Outline:

-

Liposome Preparation:

-

Prepare a lipid film by evaporating a solution of phospholipids (e.g., DOPC) in a round-bottom flask.

-

Hydrate the lipid film with a buffer containing a self-quenching concentration of a fluorescent dye (e.g., calcein).

-

Form large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane.

-

Remove non-encapsulated dye by size-exclusion chromatography.

-

-

Fluorescence Measurement:

-

Place the calcein-loaded liposomes in a fluorometer cuvette.

-

Establish a baseline fluorescence reading.

-

Add this compound to the cuvette and monitor the change in fluorescence over time.

-

As a positive control for maximal leakage, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes.

-

Figure 2. Workflow for a liposome-based fluorescence leakage assay.

Planar Lipid Bilayer (PLB) Electrophysiology

This technique allows for the direct measurement of ion channel activity at the single-molecule level.[7][8]

Principle: A lipid bilayer is formed across a small aperture separating two aqueous compartments. The ionophore is then incorporated into the bilayer, and the resulting ionic currents are measured using electrodes.

Protocol Outline:

-

Bilayer Formation:

-

Paint a solution of lipids in an organic solvent across a small aperture in a partition separating two chambers filled with an electrolyte solution.

-

Monitor the formation of a stable bilayer by measuring its capacitance.

-

-

Ionophore Incorporation:

-

Add this compound to one of the chambers (the cis side).

-

Observe the spontaneous insertion of the ionophore into the bilayer, which is detected as the appearance of discrete steps in the current recording.

-

-

Data Acquisition:

-

Apply a transmembrane voltage and record the resulting ionic currents using a patch-clamp amplifier.

-

Analyze the single-channel conductance and open/closed kinetics to characterize the properties of the ion channels formed by this compound.

-

Figure 3. Experimental workflow for planar lipid bilayer recordings.

Biological Implications and Signaling Pathways

The ionophoric activity of this compound has significant biological consequences, primarily through the disruption of mitochondrial function. By dissipating the mitochondrial membrane potential, leucinostatins interfere with ATP synthesis and can trigger downstream signaling events leading to apoptosis.

Table 2: Effects of Leucinostatins on Mitochondrial Function (Inferred for this compound)

| Parameter | Effect | Consequence |

| Mitochondrial Membrane Potential | Dissipation | Inhibition of ATP synthesis, disruption of mitochondrial import/export |

| Oxidative Phosphorylation | Uncoupling | Decreased cellular ATP levels, increased reactive oxygen species (ROS) production |

| Apoptosis | Induction | Release of pro-apoptotic factors (e.g., cytochrome c), activation of caspases |

The disruption of mitochondrial ion homeostasis can impact various signaling pathways. For instance, changes in intracellular Ca²⁺ levels due to mitochondrial release can modulate the activity of numerous enzymes and transcription factors. Furthermore, the inhibition of mTORC1 signaling has been observed with leucinostatin treatment, linking mitochondrial bioenergetics to the regulation of cell growth and proliferation.[9]

Figure 4. Signaling consequences of this compound's ionophoric activity.

Conclusion and Future Directions

This compound, a member of the leucinostatin family of peptide antibiotics, is predicted to function as a potent ionophore for both monovalent and divalent cations. Its ability to form pores in lipid bilayers and disrupt essential ion gradients, particularly across the mitochondrial membrane, is central to its biological activity. While direct quantitative data for this compound is currently limited, studies on the closely related Leucinostatin A provide a strong basis for understanding its mechanism of action.

Future research should focus on obtaining specific quantitative data for this compound, including its cation selectivity profile, the kinetics of ion transport, and the precise structure of the transmembrane pores it forms. Such studies will be crucial for a complete understanding of its biological function and for the potential development of this compound and its analogues as therapeutic agents. The experimental protocols outlined in this guide provide a framework for these future investigations.

References

- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C57H103N11O12 | CID 6450521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The nonapeptide leucinostatin A acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Leucinostatins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a class of peptide mycotoxins produced by fungi such as Paecilomyces lilacinus.[1] They have garnered significant interest in the scientific community due to their potent biological activities, including antifungal, antibacterial, and notably, anticancer properties.[2][3] This document provides detailed experimental protocols for the in vitro evaluation of Leucinostatins, with a focus on their cytotoxic and apoptotic effects on cancer cell lines. While the user requested information on Leucinostatin H, the available scientific literature predominantly focuses on other analogs such as Leucinostatin A, B, and Y. The protocols detailed herein are standard methodologies that can be adapted for the study of any Leucinostatin analog, including this compound.

The primary mechanism of action for Leucinostatins involves the disruption of mitochondrial function. They have been shown to act as potent inhibitors of mitochondrial ATP synthase and can uncouple oxidative phosphorylation, leading to a decrease in cellular ATP levels and the induction of apoptosis.[1][4] Furthermore, some studies have indicated that Leucinostatins can modulate signaling pathways such as the mTORC1 pathway.[5]

These application notes will guide researchers in assessing the in vitro efficacy of Leucinostatins through a series of established assays, including the determination of cytotoxic concentration, analysis of apoptosis induction, evaluation of mitochondrial membrane potential, and assessment of cell cycle distribution.

Data Presentation: Cytotoxicity of Leucinostatins